molecular formula C37H56N2O3 B1619999 Menabitan CAS No. 83784-21-8

Menabitan

Cat. No.: B1619999
CAS No.: 83784-21-8
M. Wt: 576.9 g/mol
InChI Key: ZWLPJYVIMWAEDC-UHFFFAOYSA-N
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Scientific Research Applications

    Chemistry: Menabitan serves as a model compound for studying cannabinoid receptor interactions and the effects of structural modifications on receptor binding.

    Biology: Research on this compound has provided insights into the biological effects of cannabinoid receptor agonists, including their analgesic and anti-inflammatory properties.

    Medicine: Although not marketed, this compound’s analgesic properties have been explored for potential therapeutic applications in pain management.

    Industry: This compound’s structural analogs are used in the development of new synthetic cannabinoids for research purposes.

Mechanism of Action

Menabitan acts as a potent cannabinoid receptor agonist . This means it binds to and activates cannabinoid receptors in the body, which are part of the endocannabinoid system involved in a variety of physiological processes.

Safety and Hazards

Due to its structural similarity to the Schedule I/III drug THC, Menabitan can be treated as a Schedule I drug within the United States legal system under the Federal Analogue Act . This implies that it has a high potential for abuse and no accepted medical use.

Preparation Methods

The synthesis of Menabitan involves several steps, including the formation of its core structure and the addition of various functional groupsThe reaction conditions often involve the use of strong bases and solvents to facilitate the formation of the desired product .

Chemical Reactions Analysis

Menabitan undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Menabitan is structurally similar to other synthetic cannabinoids, such as Nabitan and Dimethylheptylpyran. These compounds share a similar core structure but differ in their side chains and functional groups. This compound’s uniqueness lies in its longer and branched side chain and the replacement of the 9-position carbon with a nitrogen .

Similar Compounds

  • Nabitan
  • Dimethylheptylpyran
  • A-40174 (SP-1)
  • A-41988

Properties

IUPAC Name

[5,5-dimethyl-8-(3-methyloctan-2-yl)-2-prop-2-ynyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-10-yl] 2-methyl-4-(2-methylpiperidin-1-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H56N2O3/c1-9-11-12-15-26(3)29(6)30-23-33(41-36(40)27(4)17-22-39-20-14-13-16-28(39)5)35-31-25-38(19-10-2)21-18-32(31)37(7,8)42-34(35)24-30/h2,23-24,26-29H,9,11-22,25H2,1,3-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLPJYVIMWAEDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)C(C)C1=CC2=C(C3=C(CCN(C3)CC#C)C(O2)(C)C)C(=C1)OC(=O)C(C)CCN4CCCCC4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H56N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701003840
Record name Menabitan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701003840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83784-21-8
Record name 1-Piperidinebutanoic acid, α,2-dimethyl-, 8-(1,2-dimethylheptyl)-1,3,4,5-tetrahydro-5,5-dimethyl-2-(2-propyn-1-yl)-2H-[1]benzopyrano[4,3-c]pyridin-10-yl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83784-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Menabitan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083784218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Menabitan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701003840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MENABITAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/967H1G7V3P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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